2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Overview
Description
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a cyclopentapyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been reported to targetCDK2/cyclin A2 and Mycobacterium tuberculosis H37Ra . These targets play crucial roles in cell cycle regulation and bacterial growth, respectively.
Mode of Action
For instance, some compounds inhibit CDK2/cyclin A2, affecting cell cycle progression . Others inhibit Mycobacterium tuberculosis H37Ra, potentially affecting bacterial growth .
Biochemical Pathways
Inhibition of cdk2/cyclin a2 would affect the cell cycle, potentially leading to cell cycle arrest . Inhibition of Mycobacterium tuberculosis H37Ra could affect bacterial growth and survival .
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated . These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and apoptosis in certain cell lines . They have also shown significant activity against Mycobacterium tuberculosis H37Ra .
Biochemical Analysis
Biochemical Properties
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound interacts with other proteins and biomolecules, such as histone lysine demethylases (KDM4 and KDM5), which are involved in epigenetic regulation . These interactions highlight the compound’s potential as a modulator of various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase and subsequent apoptosis. Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. Its interaction with histone lysine demethylases affects the epigenetic landscape, leading to changes in gene expression patterns that can alter cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting its kinase activity. Additionally, this compound interacts with the catalytic domain of histone lysine demethylases, inhibiting their activity and leading to changes in histone methylation patterns . These molecular interactions underpin the compound’s ability to modulate cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term studies and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects. Careful dosage optimization is therefore crucial for the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of active metabolites that retain the compound’s inhibitory activity against CDK2 and histone lysine demethylases . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights the importance of considering drug-drug interactions and metabolic stability in its therapeutic development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits high lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich environments . Additionally, it interacts with transport proteins such as P-glycoprotein, which facilitate its distribution to various tissues . The compound’s ability to penetrate cell membranes and reach its intracellular targets is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments where it exerts its effects. The compound is predominantly found in the nucleus, where it interacts with CDK2 and histone lysine demethylases to modulate gene expression and cell cycle progression . Its nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments . The precise subcellular localization of this compound is essential for its function and effectiveness as a biochemical modulator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with cyclopentanone derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, acetonitrile), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a ligand.
Medicine: It is investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its specific fusion of pyridine and cyclopentapyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDKRVBYBUMYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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